1-(6-Fluoro-2,3-dimethyl-phenyl)ethanol
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Overview
Description
1-(6-Fluoro-2,3-dimethyl-phenyl)ethanol is an organic compound belonging to the class of alcohols It features a hydroxyl group (-OH) attached to an ethyl chain, which is further connected to a phenyl ring substituted with fluorine and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Fluoro-2,3-dimethyl-phenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 1-(6-Fluoro-2,3-dimethyl-phenyl)ethanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the ketone precursor using palladium on carbon (Pd/C) as a catalyst. This method is advantageous due to its scalability and efficiency in producing high yields of the desired alcohol .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Fluoro-2,3-dimethyl-phenyl)ethanol undergoes various chemical reactions, including:
Reduction: As mentioned earlier, the ketone form can be reduced back to the alcohol using reducing agents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: 1-(6-Fluoro-2,3-dimethyl-phenyl)ethanone
Reduction: this compound
Substitution: 1-(6-Fluoro-2,3-dimethyl-phenyl)ethyl chloride
Scientific Research Applications
1-(6-Fluoro-2,3-dimethyl-phenyl)ethanol has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(6-Fluoro-2,3-dimethyl-phenyl)ethanol exerts its effects depends on its interactions with molecular targets. The presence of the fluorine atom and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
1-(4-Fluoro-2,3-dimethyl-phenyl)ethanol: Similar structure but with the fluorine atom in a different position.
1-(6-Chloro-2,3-dimethyl-phenyl)ethanol: Chlorine atom instead of fluorine.
1-(6-Fluoro-2,3-dimethyl-phenyl)propanol: Additional carbon in the alkyl chain.
Uniqueness: 1-(6-Fluoro-2,3-dimethyl-phenyl)ethanol is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can significantly impact its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H13FO |
---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
1-(6-fluoro-2,3-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H13FO/c1-6-4-5-9(11)10(7(6)2)8(3)12/h4-5,8,12H,1-3H3 |
InChI Key |
RTEGPSBREQOCQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C(C)O)C |
Origin of Product |
United States |
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